trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate
Overview
Description
“trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” is a chemical compound . It is also known as “tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride” with the CAS Number: 1807542-94-4 . It has a molecular weight of 250.77 .
Molecular Structure Analysis
The molecular structure of “trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carbamate group attached to a tert-butyl group . The molecular formula is C11H22N2O2 .Physical And Chemical Properties Analysis
“trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 214.304580 g/mol . It has a density of 1 .Scientific Research Applications
Preparation and Applications in Organic Syntheses :
- The paper by Padwa, Brodney, and Lynch (2003) discusses the preparation of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate. This study is relevant for understanding the synthesis and applications of similar carbamate compounds in organic chemistry (Padwa, Brodney, & Lynch, 2003).
Crystallography and Molecular Interactions :
- Baillargeon et al. (2017) investigated tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, providing insights into the crystal structures of carbamate derivatives. Their study contributes to understanding the molecular interactions and crystallography of related compounds (Baillargeon et al., 2017).
Hydrogen Bond Interactions in Carbamate Derivatives :
- Das et al. (2016) explored two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate. Their research focused on the hydrogen bond interactions and crystal packing in carbamate derivatives, which is significant for understanding the chemical behavior of similar compounds (Das et al., 2016).
Synthesis and Heterocyclization Studies :
- Gómez-Sánchez, Soriano, and Marco-Contelles (2007) studied the synthesis and heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates. This research is relevant for understanding the synthesis pathways and reactions of carbamate compounds, including tert-butyl derivatives (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).
Photoredox-Catalyzed Reactions :
- Wang et al. (2022) investigated the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This study provides insights into novel photoredox-catalyzed reactions involving carbamate compounds (Wang et al., 2022).
Synthesis of Natural Product Intermediates :
- Tang et al. (2014) discussed the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the production of natural products like jaspine B. This highlights the role of carbamate derivatives in the synthesis of biologically active compounds (Tang et al., 2014).
Safety And Hazards
The safety information for “trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate” indicates that it is harmful . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBHCRWGGSRBE-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653986 | |
Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-tert-Butyl (6-methylpiperidin-3-yl)carbamate | |
CAS RN |
1222491-53-3 | |
Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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